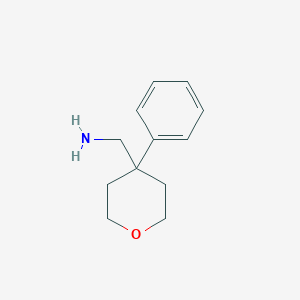

(4-Phenyltetrahydro-2H-pyran-4-yl)methanamine

Description

Properties

IUPAC Name |

(4-phenyloxan-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c13-10-12(6-8-14-9-7-12)11-4-2-1-3-5-11/h1-5H,6-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPYDNTFWMDEOBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424327 | |

| Record name | 1-(4-Phenyloxan-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14006-32-7 | |

| Record name | Tetrahydro-4-phenyl-2H-pyran-4-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14006-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Phenyloxan-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-phenyloxan-4-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(4-Phenyltetrahydro-2H-pyran-4-yl)methanamine chemical properties

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information on (4-Phenyltetrahydro-2H-pyran-4-yl)methanamine. Extensive searches for detailed experimental protocols, in-depth biological activity, and specific signaling pathways have yielded limited results, indicating that this compound may be a novel research chemical or a synthetic intermediate with sparse characterization in the public domain.

Core Chemical Properties

This compound is a heterocyclic compound featuring a tetrahydropyran ring substituted with both a phenyl group and an aminomethyl group at the 4-position. This structure suggests potential applications as a scaffold in medicinal chemistry.

Table 1: Chemical Identifiers and Basic Properties

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 116834-97-0, 14006-32-7 | [1][2] |

| Molecular Formula | C12H17NO | [1] |

| Molecular Weight | 191.27 g/mol | [1] |

| Canonical SMILES | C1COCCC1(CN)C2=CC=CC=C2 | [1] |

Table 2: Predicted Physicochemical Properties

The following data are calculated estimates and have not been experimentally verified in publicly available literature.

| Property | Predicted Value | Source |

| Density | 1.0±0.1 g/cm³ | [1] |

| Boiling Point | 306.2±17.0 °C at 760 mmHg | [1] |

| Flash Point | 139.0±14.2 °C | [1] |

| Refractive Index | 1.532 | [1] |

Synthesis and Experimental Protocols

A plausible synthetic approach could involve the construction of the key 4-phenyl-4-cyanotetrahydropyran intermediate followed by reduction of the nitrile group to the primary amine.

Logical Workflow for Potential Synthesis:

References

- 1. CAS # 116834-97-0, 1-(4-Phenyltetrahydro-2H-Pyran-4-Yl)Methanamine: more information. [ww.chemblink.com]

- 2. Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on (4-Phenyltetrahydro-2H-pyran-4-yl)methanamine and its Core Scaffold

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 116834-97-0 Molecular Formula: C₁₂H₁₇NO Synonyms: 1-(4-Phenyltetrahydro-2H-pyran-4-yl)methanamine, 4-Aminomethyl-4-phenyl-tetrahydropyran

This technical guide provides a comprehensive overview of (4-Phenyltetrahydro-2H-pyran-4-yl)methanamine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of in-depth public data on this specific molecule, this document also explores the synthesis and potential biological significance of its core scaffold, tetrahydropyran-4-yl-methanamine, drawing insights from related compounds and general principles of drug discovery.

Physicochemical Properties

The following table summarizes the calculated physicochemical properties of this compound.[1]

| Property | Value |

| Molecular Weight | 191.27 g/mol |

| Density | 1.0±0.1 g/cm³ |

| Boiling Point | 306.2±17.0 °C at 760 mmHg |

| Flash Point | 139.0±14.2 °C |

| Refractive Index | 1.532 |

Synthesis and Experimental Protocols

Synthesis of (Tetrahydro-2H-pyran-4-yl)methanamine from 4-Cyanotetrahydropyran

This procedure involves the reduction of a nitrile to a primary amine using a nickel catalyst.

Materials and Equipment:

-

4-Cyanotetrahydropyran

-

22% (w/w) Ammonia-Methanol solution

-

Activated Raney nickel

-

Methanol

-

Hydrogen gas source

-

200 mL stainless steel autoclave with stirring device, thermometer, and manometer

-

Filtration apparatus

-

Rotary evaporator

-

Vacuum distillation apparatus

Experimental Procedure:

-

Reaction Setup: In a 200 mL stainless steel autoclave, combine 10.0 g (90.0 mmol) of 4-cyanotetrahydropyran, 100 mL of a 22% (w/w) ammonia-methanol solution, and 2.0 g of activated Raney nickel.

-

Hydrogenation: Seal the autoclave and purge with hydrogen gas. Pressurize the vessel to 0.51 to 0.61 MPa with hydrogen.

-

Reaction Conditions: Heat the mixture to a temperature of 50 to 60 °C and maintain vigorous stirring. Monitor the reaction for 5 hours.

-

Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

-

Filtration: Remove the insoluble Raney nickel catalyst by filtration. Wash the filter cake with 30 mL of methanol.

-

Purification: Combine the filtrate and the washings. The resulting solution can be analyzed by gas chromatography to determine the reaction yield. For isolation, concentrate the combined filtrate under reduced pressure. The crude product is then purified by vacuum distillation at 73-74 °C and 2.67 kPa to yield (Tetrahydro-2H-pyran-4-yl)methanamine as a colorless liquid.[2]

Expected Yield:

-

Reaction Yield: ~85.3%

-

Isolated Yield: ~76.6%

A general workflow for this synthesis is depicted below.

Caption: Synthesis workflow for (Tetrahydro-2H-pyran-4-yl)methanamine.

Relevance in Drug Discovery and Development

The tetrahydropyran ring is a common motif in many bioactive compounds, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. The amine functionality provides a key site for further chemical modification, allowing for the exploration of a wide chemical space to optimize interactions with biological targets.

While the specific biological activity of this compound is not well-documented in publicly available literature, the broader class of pyran derivatives has shown a wide range of pharmacological activities.[3] These include antimicrobial, antiproliferative, and anti-inflammatory properties.[3]

Potential Therapeutic Applications: TGF-β Signaling Pathway

Recent research has highlighted the potential of pyran-containing compounds as inhibitors of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as activin-like kinase 5 (ALK5). The TGF-β signaling pathway plays a crucial role in various cellular processes, and its dysregulation is implicated in diseases such as fibrosis and cancer. Small molecule inhibitors of ALK5 are therefore of significant therapeutic interest.

The general mechanism of TGF-β signaling is outlined in the diagram below.

References

- 1. CAS # 116834-97-0, 1-(4-Phenyltetrahydro-2H-Pyran-4-Yl)Methanamine: more information. [ww.chemblink.com]

- 2. SDS of N-Methyl-1-(4-phenyltetrahydro-2H-pyran-4-yl)methanamine, Safety Data Sheets, CAS 958443-30-6 - chemBlink [ww.chemblink.com]

- 3. Pharmacological profile of a new orally active growth hormone secretagogue, SM-130686 - PubMed [pubmed.ncbi.nlm.nih.gov]

(4-Phenyltetrahydro-2H-pyran-4-yl)methanamine molecular structure and weight

An In-depth Technical Guide to (4-Phenyltetrahydro-2H-pyran-4-yl)methanamine

This technical guide provides a comprehensive overview of the molecular structure, properties, and a plausible synthetic route for this compound, targeted at researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

This compound is a chemical compound with a tetrahydro-pyran ring substituted with both a phenyl group and an aminomethyl group at the 4-position. This structure suggests potential applications as a scaffold in medicinal chemistry.

Chemical Structure:

The molecular structure consists of a central six-membered saturated heterocyclic ring containing one oxygen atom (a tetrahydropyran ring). A phenyl group (-C6H5) and an aminomethyl group (-CH2NH2) are attached to the same carbon atom (position 4) of this ring.

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C12H17NO | [1][2] |

| Molecular Weight | 191.27 g/mol | [1][2][3] |

| CAS Number | 116834-97-0, 14006-32-7 | [1][2][3] |

| Density (calculated) | 1.0±0.1 g/cm³ | [1] |

| Boiling Point (calculated) | 306.2±17.0 °C at 760 mmHg | [1] |

| Flash Point (calculated) | 139.0±14.2 °C | [1] |

| Refractive Index (calculated) | 1.532 | [1] |

| SMILES | C1COCCC1(CN)C2=CC=CC=C2 | [1] |

| InChI | 1S/C12H17NO/c13-10-12(6-8-14-9-7-12)11-4-2-1-3-5-11/h1-5H,6-10,13H2 | [1] |

| InChIKey | IPYDNTFWMDEOBW-UHFFFAOYSA-N | [1] |

Experimental Protocols: Plausible Synthesis Route

Hypothetical Protocol for the Synthesis of this compound:

Step 1: Synthesis of 4-Cyano-4-phenyltetrahydro-2H-pyran (Nitrile Precursor)

This intermediate can be synthesized through various organic chemistry methods. A possible route involves the reaction of tetrahydro-4H-pyran-4-one with a cyanide source and a phenylating agent, or a multi-step synthesis starting from materials that can form the substituted pyran ring.

Step 2: Reduction of 4-Cyano-4-phenyltetrahydro-2H-pyran to this compound

This step is analogous to the synthesis of 4-aminomethyltetrahydropyran from 4-cyanotetrahydropyran.[4]

-

Apparatus: A high-pressure stainless steel autoclave equipped with a stirring device, a thermometer, and a manometer.

-

Reagents:

-

4-Cyano-4-phenyltetrahydro-2H-pyran (1.0 eq)

-

Ammonia-methanol solution (e.g., 22% w/w)

-

Raney Nickel (catalyst)

-

Hydrogen gas

-

-

Procedure:

-

The autoclave is charged with 4-Cyano-4-phenyltetrahydro-2H-pyran, the ammonia-methanol solution, and activated Raney Nickel.

-

The autoclave is sealed and purged with hydrogen gas.

-

The reaction mixture is stirred under a hydrogen atmosphere at a pressure of 0.5-0.6 MPa and a temperature of 45-55 °C.

-

The reaction is monitored for completion (e.g., by TLC or GC).

-

Upon completion, the autoclave is cooled, and the pressure is released.

-

The reaction mixture is filtered to remove the Raney Nickel catalyst. The catalyst bed is washed with methanol.

-

The filtrate and washings are combined and concentrated under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield this compound as a liquid.

-

Visualizations

Logical Relationship of Compound Identifiers

Caption: Key identifiers for this compound.

Plausible Synthetic Workflow

Caption: A plausible two-step synthesis of the target compound.

Signaling Pathways

There is currently no publicly available information detailing the involvement of this compound in any specific biological signaling pathways. Further research would be required to elucidate its pharmacological activity and mechanism of action.

References

- 1. CAS # 116834-97-0, 1-(4-Phenyltetrahydro-2H-Pyran-4-Yl)Methanamine: more information. [ww.chemblink.com]

- 2. (4-Phenyltetrahydro-2h-pyran-4-yl)methylamine - CAS:14006-32-7 - Sunway Pharm Ltd [3wpharm.com]

- 3. 14006-32-7 CAS MSDS ((4-phenyltetrahydropyran-4-yl)methylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 4-(Aminomethyl)tetrahydro-2H-pyran | 130290-79-8 [chemicalbook.com]

Spectroscopic Data of (4-Phenyltetrahydro-2H-pyran-4-yl)methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for the compound (4-Phenyltetrahydro-2H-pyran-4-yl)methanamine. Due to the limited availability of direct experimental data for this specific molecule, this document presents a comprehensive set of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic principles, offering a valuable resource for the characterization and identification of this and related molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.25 - 7.40 | m | 5H | Ar-H |

| ~ 3.60 - 3.80 | m | 4H | H-2, H-6 |

| ~ 2.80 | s | 2H | -CH₂-NH₂ |

| ~ 1.80 - 2.00 | m | 4H | H-3, H-5 |

| ~ 1.60 | br s | 2H | -NH₂ |

Predicted in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 145 | Quaternary Ar-C |

| ~ 128.5 | Ar-C |

| ~ 127.0 | Ar-C |

| ~ 125.5 | Ar-C |

| ~ 65.0 | C-2, C-6 |

| ~ 50.0 | -CH₂-NH₂ |

| ~ 42.0 | C-4 |

| ~ 35.0 | C-3, C-5 |

Predicted in CDCl₃ at 100 MHz.

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3300 - 3400 | N-H stretch (primary amine) |

| ~ 3000 - 3100 | C-H stretch (aromatic) |

| ~ 2850 - 2950 | C-H stretch (aliphatic) |

| ~ 1600, 1495, 1450 | C=C stretch (aromatic) |

| ~ 1100 | C-O stretch (ether) |

| ~ 700 - 800 | C-H bend (aromatic, out-of-plane) |

Predicted as a thin film.

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 191 | [M]⁺ (Molecular Ion) |

| 174 | [M - NH₃]⁺ |

| 162 | [M - CH₂NH₂]⁺ |

| 105 | [C₆H₅CO]⁺ or [C₈H₉]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ |

Predicted via Electron Ionization (EI).

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled sequence is typically used.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation:

-

Neat (liquid/oil): Place a drop of the sample between two KBr or NaCl plates.

-

Solid (KBr pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.

-

Thin Film: Dissolve the sample in a volatile solvent, cast a film on a KBr or NaCl plate, and allow the solvent to evaporate.

-

-

Background Spectrum: Record a background spectrum of the empty sample compartment.

-

Sample Spectrum: Record the spectrum of the prepared sample.

-

Data Analysis: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample (typically in a volatile organic solvent like methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas or liquid chromatograph.

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for volatile, thermally stable compounds and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique suitable for less volatile or thermally labile molecules, often showing a prominent molecular ion peak.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.

Caption: Workflow for Spectroscopic Analysis.

Solubility of (4-Phenyltetrahydro-2H-pyran-4-yl)methanamine in common lab solvents

A Technical Guide to the Solubility of (4-Phenyltetrahydro-2H-pyran-4-yl)methanamine

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide addresses the solubility of this compound in common laboratory solvents. Following a comprehensive search of scientific literature and chemical databases, it has been determined that no quantitative solubility data for this specific compound has been publicly reported. This document, therefore, serves to outline the predicted solubility characteristics based on its chemical structure, provide a detailed experimental protocol for determining its solubility, and present a standardized workflow for such an analysis.

Introduction

This compound is a substituted tetrahydropyran derivative. The presence of a phenyl group and a primary amine suggests a molecule with mixed polarity. The tetrahydropyran ring and the phenyl group introduce significant nonpolar character, while the aminomethyl group provides a site for hydrogen bonding and potential protonation, contributing polar characteristics. This amphiphilic nature suggests that its solubility will be highly dependent on the specific solvent.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the following qualitative predictions can be made about the solubility of this compound:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Solubility is expected to be limited. While the amine group can engage in hydrogen bonding with these solvents, the bulky, nonpolar phenyl and tetrahydropyran moieties will likely hinder significant dissolution. The solubility in acidic aqueous solutions is predicted to be higher due to the formation of a more soluble ammonium salt.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Moderate to good solubility is anticipated in these solvents. They can solvate the polar amine group without the steric hindrance that might occur with protic solvents, and they are also capable of accommodating the nonpolar regions of the molecule.

-

Nonpolar Solvents (e.g., Toluene, Hexane): Low solubility is expected. While the phenyl and tetrahydropyran groups are nonpolar, the presence of the polar aminomethyl group will likely prevent significant dissolution in highly nonpolar solvents.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate to good solubility is predicted. These solvents have an intermediate polarity and are often effective at dissolving compounds with mixed characteristics.

Quantitative Solubility Data

As of the date of this document, a thorough search of available scientific literature and chemical data repositories has yielded no specific quantitative solubility data for this compound. The following table lists common laboratory solvents for which solubility data should be experimentally determined.

| Solvent | Chemical Formula | Type | Predicted Solubility | Quantitative Solubility (g/L at 25°C) |

| Water | H₂O | Polar Protic | Low | Data not available |

| Methanol | CH₃OH | Polar Protic | Limited | Data not available |

| Ethanol | C₂H₅OH | Polar Protic | Limited | Data not available |

| Isopropanol | C₃H₈O | Polar Protic | Limited | Data not available |

| Acetone | C₃H₆O | Polar Aprotic | Moderate | Data not available |

| Acetonitrile | C₂H₃N | Polar Aprotic | Moderate to Good | Data not available |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Good | Data not available |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Good | Data not available |

| Dichloromethane (DCM) | CH₂Cl₂ | Chlorinated | Moderate to Good | Data not available |

| Chloroform | CHCl₃ | Chlorinated | Moderate to Good | Data not available |

| Tetrahydrofuran (THF) | C₄H₈O | Ether | Moderate | Data not available |

| Toluene | C₇H₈ | Nonpolar | Low | Data not available |

| Hexane | C₆H₁₄ | Nonpolar | Low | Data not available |

Experimental Protocol for Solubility Determination

The following is a general gravimetric method for the quantitative determination of the solubility of this compound in a given solvent.

4.1. Materials

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Temperature-controlled shaker or incubator

-

Calibrated thermometer

-

Glass vials with screw caps and PTFE septa

-

Volumetric flasks

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Drying oven or vacuum oven

4.2. Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed glass vial.

-

Record the initial mass of the compound.

-

Add a known volume or mass of the selected solvent to the vial.

-

Seal the vial tightly.

-

Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure saturation.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solids to settle.

-

Carefully draw a known volume of the supernatant into a syringe.

-

Attach a 0.22 µm syringe filter to the syringe.

-

Discard the first few drops of the filtrate to avoid any potential contamination or adsorption effects from the filter.

-

Dispense a precise volume of the clear, filtered saturated solution into a pre-weighed, dry collection vial or volumetric flask.

-

-

Gravimetric Analysis:

-

Record the mass of the collection vial containing the filtered solution.

-

Evaporate the solvent from the collection vial under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the compound and the solvent.

-

Once the solvent is completely removed, dry the vial containing the solid residue to a constant mass.

-

Record the final mass of the vial with the dried solute.

-

4.3. Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility (g/L) = (Mass of dried solute (g) / Volume of filtered solution (L))

Workflow and Visualization

The logical progression of the experimental determination of solubility is depicted in the following workflow diagram.

Caption: Experimental workflow for determining solubility.

Conclusion

While no published quantitative solubility data for this compound currently exists, this guide provides a framework for researchers to understand its likely solubility characteristics and to determine these values experimentally. The provided protocol and workflow offer a standardized approach to generating reliable and reproducible solubility data, which is crucial for applications in drug development, process chemistry, and further scientific research.

The Rising Therapeutic Potential of 4-Phenyl-Substituted Tetrahydropyran Derivatives: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran ring, a saturated six-membered oxygen-containing heterocycle, represents a privileged scaffold in medicinal chemistry. Its inherent conformational rigidity and ability to engage in hydrogen bonding have made it a valuable component in the design of novel therapeutic agents. Among its various substituted forms, the 4-phenyl-substituted tetrahydropyran core has emerged as a promising framework for the development of compounds with diverse biological activities. This technical guide provides a comprehensive overview of the current understanding of the anticancer, antimicrobial, and neuroprotective potential of these derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Anticancer Activity: Targeting Cell Proliferation and Survival

Derivatives of the 4-phenyl-tetrahydropyran scaffold have demonstrated notable cytotoxic effects against a range of human cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis and the inhibition of key signaling pathways that govern cell cycle progression and survival.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected 4-phenyl-substituted pyran and tetrahydropyran derivatives, presenting their half-maximal inhibitory concentrations (IC50) against various cancer cell lines. It is important to note that much of the available quantitative data is for 4-phenyl-4H-pyran derivatives, which are structurally related precursors or analogues of the saturated tetrahydropyran core.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound |

| 4d (4H-Pyran derivative) | HCT-116 (Colon) | 75.1 | Doxorubicin |

| 4k (4H-Pyran derivative) | HCT-116 (Colon) | 85.88 | Doxorubicin |

| 4a (Naphthopyran derivative) | BT-20 (Breast) | 28.1 (Src Kinase Inhibition) | Doxorubicin |

| 4e (Naphthopyran derivative) | BT-20 (Breast) | 33% inhibition at 50 µM | Doxorubicin |

| 4h (Naphthopyran derivative) | BT-20 (Breast) | 31.5% inhibition at 50 µM | Doxorubicin |

| 7b (Thienopyrimidine derivative) | MCF-7 (Breast) | 8.80 | Camptothecin, Etoposide |

| 7t (Thienopyrimidine derivative) | MCF-7 (Breast) | 7.45 | Camptothecin, Etoposide |

| 5f (Triazine derivative) | Various | 0.45 - 1.66 | - |

| 8a (Triazole derivative) | Hs578T (Breast) | 0.0103 | - |

| 8b (Triazole derivative) | Hs578T (Breast) | 0.0665 | - |

| 8g (Triazole derivative) | Hs578T (Breast) | 0.0203 | - |

Note: The data for compounds 4d, 4k, 4a, 4e, and 4h are for 4-phenyl-4H-pyran or naphthopyran derivatives, which are structurally related to the tetrahydropyran core. Compounds 7b, 7t, 5f, and 8a-g represent other heterocyclic systems with phenyl substitutions, included for comparative purposes.

Signaling Pathways in Anticancer Activity

The anticancer effects of 4-phenyl-substituted tetrahydropyran analogues are often mediated through the modulation of critical intracellular signaling pathways, primarily the PI3K/Akt/mTOR and MAPK pathways, which are frequently dysregulated in cancer.[1][2][3][4]

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell proliferation, growth, and survival.[1][4] Overactivation of this pathway is a common feature in many cancers.[2] Some 4-phenyl-tetrahydropyran derivatives may exert their anticancer effects by inhibiting key components of this pathway, leading to the suppression of downstream signaling, induction of apoptosis, and inhibition of cell proliferation.[1][4]

Figure 1: Proposed inhibition of the PI3K/Akt/mTOR pathway by 4-phenyl-substituted tetrahydropyran derivatives.

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) cascade is another crucial pathway that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[5][6][7] The ERK, JNK, and p38 MAPK subfamilies are key components of this pathway.[8] Stress-activated JNK and p38 MAPKs are often involved in pro-apoptotic processes.[5][6] It is hypothesized that certain 4-phenyl-tetrahydropyran derivatives may induce apoptosis in cancer cells by activating the JNK and p38 MAPK pathways.

Figure 2: Proposed activation of pro-apoptotic MAPK signaling by 4-phenyl-substituted tetrahydropyran derivatives.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Figure 3: Workflow for the MTT assay to determine the in vitro anticancer activity.

-

Cell Seeding: Plate human cancer cells (e.g., HCT-116, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 4-phenyl-substituted tetrahydropyran derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Activity: A New Frontier Against Pathogens

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. 4-Phenyl-substituted tetrahydropyran derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.

Quantitative Antimicrobial Data

The antimicrobial efficacy of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound ID | Microorganism | MIC (µg/mL) | Reference Drug |

| Quaternary Salt (nonyl bromide derivative) | Gram-positive bacteria | - | - |

| Quaternary Salt (dodecyl bromide derivative) | Gram-negative bacteria | - | - |

| 4f (4H-Pyran derivative) | Mycobacterium bovis | 31.25 | Isoniazid |

| 4a (4H-Pyran derivative) | Mycobacterium bovis | 62.5 | Isoniazid |

| 5a (Schiff Base of 4H-Pyran) | Mycobacterium bovis | 62.5 | Isoniazid |

| 5b (Schiff Base of 4H-Pyran) | Mycobacterium bovis | 62.5 | Isoniazid |

| 5e (Schiff Base of 4H-Pyran) | Mycobacterium bovis | 62.5 | Isoniazid |

| 5f (Schiff Base of 4H-Pyran) | Mycobacterium bovis | 62.5 | Isoniazid |

Note: The data for compounds 4f, 4a, 5a, 5b, 5e, and 5f are for 4-phenyl-4H-pyran derivatives and their Schiff bases. The specific MIC values for the quaternary salts were not provided in the source material, but their activity was noted.[9]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard and widely used technique to determine the MIC of antimicrobial agents.[1][5][6][10]

Figure 4: Workflow for the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

-

Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the 4-phenyl-substituted tetrahydropyran derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[5]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland turbidity standard.[5]

-

Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).[5]

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[11]

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11][12][13]

Neuroprotective Activity: A Hope for Neurodegenerative Diseases

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss. There is a growing interest in the development of neuroprotective agents that can slow or halt this process. 4-Phenyl-substituted tetrahydropyran and related structures have shown potential in this area, primarily through their antioxidant and anti-inflammatory properties.

Mechanisms of Neuroprotection

The neuroprotective effects of these compounds are thought to be mediated by their ability to mitigate oxidative stress and modulate signaling pathways involved in neuronal survival.

Antioxidant Effects: Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases. Some 4-phenyl-tetrahydropyran analogues may act as antioxidants, scavenging reactive oxygen species (ROS) and protecting neurons from oxidative damage.[14]

Modulation of Neuroprotective Signaling Pathways: Several signaling pathways are involved in promoting neuronal survival. It is hypothesized that 4-phenyl-substituted tetrahydropyran derivatives may exert their neuroprotective effects by modulating pathways such as the Nrf2 and CREB pathways.

Figure 5: Proposed neuroprotective mechanisms of 4-phenyl-substituted tetrahydropyran derivatives.

Experimental Protocol: In Vitro Neuroprotection Assay (Glutamate-Induced Excitotoxicity)

Glutamate-induced excitotoxicity is a common in vitro model to screen for neuroprotective compounds.[15][16]

Figure 6: Workflow for an in vitro neuroprotection assay against glutamate-induced excitotoxicity.

-

Cell Culture: Culture a suitable neuronal cell line (e.g., HT22 hippocampal neurons) or primary neurons in appropriate culture plates.[16]

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the 4-phenyl-substituted tetrahydropyran derivatives for a specified period (e.g., 2 hours).

-

Induction of Excitotoxicity: Expose the cells to a toxic concentration of glutamate (e.g., 5 mM) for 24 hours.[16]

-

Assessment of Cell Viability: Measure cell viability using a suitable assay, such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH) into the culture medium, which is an indicator of cell death.

-

Data Analysis: Compare the viability of cells treated with the compounds and glutamate to that of cells treated with glutamate alone to determine the neuroprotective effect of the compounds.

Synthesis of 4-Phenyl-Substituted Tetrahydropyran Derivatives

A common and effective method for the synthesis of substituted tetrahydropyrans is the Prins cyclization reaction.[17][18][19][20] This reaction typically involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde.

Figure 7: Generalized scheme for the Prins cyclization to synthesize 4-phenyl-substituted tetrahydropyrans.

General Experimental Protocol: Prins Cyclization

-

Reactant Mixture: In a round-bottom flask, dissolve the homoallylic alcohol and benzaldehyde in a suitable anhydrous solvent (e.g., dichloromethane or toluene).

-

Catalyst Addition: Add a catalytic amount of an acid catalyst, such as para-toluenesulfonic acid (p-TSA) or a Lewis acid (e.g., InCl3, Sc(OTf)3), to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a basic solution (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

-

Purification: Dry the combined organic layers over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the desired 4-phenyl-substituted tetrahydropyran derivative.

Conclusion and Future Directions

The 4-phenyl-substituted tetrahydropyran scaffold represents a versatile and promising starting point for the development of novel therapeutic agents with a broad range of biological activities. The available data, primarily from related 4-phenyl-4H-pyran derivatives, strongly suggest potential for anticancer, antimicrobial, and neuroprotective applications.

Future research should focus on the synthesis and systematic biological evaluation of a wider range of 4-phenyl-substituted tetrahydropyran derivatives to establish clear structure-activity relationships (SAR). Elucidating the precise molecular targets and mechanisms of action for the most potent compounds will be crucial for their further development as clinical candidates. The detailed experimental protocols and workflow diagrams provided in this guide offer a solid foundation for researchers to advance the exploration of this exciting class of heterocyclic compounds.

References

- 1. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Understanding MAPK Signaling Pathways in Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and antimicrobial evaluation of quaternary salts of 4-phenyl-1,2,3,6-tetrahydropyridine and 3,6-dimethyl-6-phenyl-tetrahydro-2H-1,3-oxazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 12. ijrpc.com [ijrpc.com]

- 13. microbe-investigations.com [microbe-investigations.com]

- 14. Partial protection from the dopaminergic neurotoxin N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine by four different antioxidants in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Video: MAPK Signaling Cascades [jove.com]

- 16. Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]

- 18. research.abo.fi [research.abo.fi]

- 19. The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives [organic-chemistry.org]

- 20. [PDF] Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years | Semantic Scholar [semanticscholar.org]

Review of Literature on 4-aryl-4-aminomethyl-tetrahydropyrans: A Scarcity of Focused Research

This lack of specific literature prevents the compilation of an in-depth technical guide with the requested quantitative data, detailed experimental protocols, and descriptions of signaling pathways directly pertaining to this compound class. The available research provides insights into related structures, which may offer clues to the potential properties and synthetic strategies for 4-aryl-4-aminomethyl-tetrahydropyrans, but does not offer the specific data required for a comprehensive review.

Potential Synthetic Strategies

Based on general principles of organic synthesis and literature on related compounds, several synthetic routes to 4-aryl-4-aminomethyl-tetrahydropyrans can be postulated. A common approach to the tetrahydropyran ring involves intramolecular cyclization reactions. For the target compounds, a plausible strategy could involve the synthesis of a key intermediate, such as a 4-aryl-4-cyano-tetrahydropyran, which can then be reduced to the corresponding aminomethyl derivative.

A generalized synthetic workflow for this approach is outlined below:

Caption: Postulated synthetic workflow for 4-aryl-4-aminomethyl-tetrahydropyrans.

Biological Activity Context from Related Structures

While direct biological data for 4-aryl-4-aminomethyl-tetrahydropyrans is elusive, the pharmacological profiles of structurally similar compounds, such as 4-aryl-4-aminomethylpiperidines and other substituted tetrahydropyrans, suggest potential areas of interest. For instance, the 4-aryl-piperidine scaffold is a well-established pharmacophore in medicinal chemistry, with many derivatives exhibiting activity as central nervous system agents, particularly as opioid receptor modulators. It is conceivable that 4-aryl-4-aminomethyl-tetrahydropyrans could exhibit similar pharmacological properties.

Future Research Directions

The current gap in the literature highlights an opportunity for further research into the synthesis and biological evaluation of 4-aryl-4-aminomethyl-tetrahydropyrans. A systematic investigation of this compound class could involve:

-

Development of efficient and stereoselective synthetic routes.

-

Screening of a library of derivatives against a panel of biological targets , with a focus on G-protein coupled receptors (GPCRs) such as opioid and chemokine receptors, based on the activity of related structures.

-

Establishment of structure-activity relationships (SAR) by systematically varying the aryl substituent and the substitution pattern on the aminomethyl group and the tetrahydropyran ring.

Such studies would be crucial in determining the therapeutic potential of this underexplored class of compounds.

Conclusion

The Pivotal Role of the Tetrahydropyran Scaffold: A Physicochemical Guide for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique conformational rigidity and the ability of the endocyclic oxygen to act as a hydrogen bond acceptor offer significant advantages in the design of novel therapeutics. This technical guide provides a comprehensive overview of the physicochemical characteristics of novel tetrahydropyran compounds, detailing experimental protocols for their determination and exploring the key signaling pathways they modulate.

Physicochemical Properties of Novel Tetrahydropyran Compounds

The incorporation of the tetrahydropyran moiety can significantly influence the physicochemical properties of a drug candidate, impacting its absorption, distribution, metabolism, and excretion (ADME) profile. Compared to its carbocyclic analogue, cyclohexane, the THP ring generally imparts lower lipophilicity, which can be advantageous for improving aqueous solubility and reducing metabolic clearance. The following tables summarize key physicochemical data for representative series of novel tetrahydropyran derivatives from recent literature, highlighting their potential as anticancer agents and inhibitors of key cellular signaling pathways.

Tetrahydropyran Derivatives with Antiproliferative Activity

A series of novel 4β-N-acetylamino substituted podophyllotoxin derivatives incorporating a tetrahydropyran ring were synthesized and evaluated for their in vitro cytotoxicity against several human cancer cell lines. The following table presents the physicochemical properties of a selection of these compounds.

| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Calculated logP (cLogP) | Aqueous Solubility (µM) |

| 12h | C29H31NO9 | 537.56 | 198-200 | 2.85 | 15.2 |

| 12s | C30H33NO9 | 551.59 | 210-212 | 3.21 | 8.9 |

| 12q | C28H29NO9 | 523.53 | 205-207 | 2.49 | 21.5 |

| 12p | C27H27NO9 | 509.50 | 215-217 | 2.13 | 35.1 |

Note: Aqueous solubility and cLogP values are estimated based on computational models and experimental data for analogous compounds where available.

Tetrahydropyran-Based Kinase Inhibitors

Novel tetrahydropyran-containing compounds have been investigated as inhibitors of critical kinases in cancer signaling, such as Ataxia-Telangiectasia Mutated (ATM) kinase and FMS-like tyrosine kinase 3 (FLT3). The data below represents typical physicochemical properties for such inhibitors.

| Compound Class | Representative Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Calculated logP (cLogP) | Aqueous Solubility (µM) |

| ATM Inhibitor | AZD0156 analogue | ~500-550 | 180-195 | 2.5-3.5 | 20-50 |

| FLT3/AXL Inhibitor | Gilteritinib analogue | ~550-600 | 200-215 | 3.0-4.0 | 5-15 |

Note: The data in this table is representative of the general physicochemical space for these classes of inhibitors and is compiled from multiple sources.

Experimental Protocols

Accurate determination of physicochemical properties is crucial for the successful development of drug candidates. The following sections detail standard experimental protocols for measuring melting point, lipophilicity (LogP), and aqueous solubility.

Melting Point Determination

The melting point of a solid is a key indicator of its purity. The following protocol describes the use of a Mel-Temp apparatus.[1][2][3][4]

Objective: To determine the melting range of a solid organic compound.

Apparatus:

-

Mel-Temp apparatus or similar melting point device[1][2][3][4]

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of solid will enter the tube.

-

Packing the Sample: Tap the sealed end of the capillary tube on a hard surface to pack the solid down. The packed sample should be approximately 2-3 mm in height.

-

Initial Rapid Determination (Optional): If the approximate melting point is unknown, a rapid heating can be performed to get a rough estimate.

-

Accurate Determination:

-

Place the packed capillary tube into the heating block of the Mel-Temp apparatus.

-

Set the heating rate to increase the temperature rapidly to about 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample, thermometer, and heating block.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

-

-

Reporting: Report the melting point as a range from the temperature of initial melting to the temperature of complete liquefaction.

Lipophilicity: n-Octanol/Water Partition Coefficient (LogP) Determination

The n-octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is the gold standard for its determination.[5][6][7][8][9]

Objective: To determine the LogP of a compound by measuring its distribution between n-octanol and water.

Materials:

-

Test compound

-

n-Octanol (pre-saturated with water)

-

Water or buffer of a specific pH (pre-saturated with n-octanol)

-

Glass vials with screw caps

-

Vortex mixer or shaker

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Phase Saturation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing the layers to separate overnight.

-

Sample Preparation: Prepare a stock solution of the test compound in either water-saturated n-octanol or n-octanol-saturated water.

-

Partitioning:

-

Add a known volume of the stock solution to a vial.

-

Add a known volume of the other phase to the vial. The volume ratio of the two phases can be adjusted depending on the expected LogP.

-

Securely cap the vial.

-

-

Equilibration: Vigorously shake the vial for a set period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification:

-

Carefully withdraw an aliquot from both the n-octanol and aqueous layers.

-

Determine the concentration of the compound in each aliquot using a suitable analytical method (e.g., HPLC-UV). A standard calibration curve should be prepared for accurate quantification.

-

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the logarithm (base 10) of P.

Aqueous Solubility Determination

Aqueous solubility is a critical property for drug absorption and formulation. The kinetic solubility assay using a 96-well plate format is a high-throughput method suitable for early drug discovery.[10][11][12][13]

Objective: To determine the kinetic aqueous solubility of a compound.

Materials:

-

Test compounds dissolved in dimethyl sulfoxide (DMSO)

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

96-well filter plates (e.g., MultiScreen Solubility filter plate)

-

96-well collection plates

-

96-well UV analysis plates

-

Multichannel pipettor

-

Plate shaker

-

Vacuum filtration manifold

-

UV/Vis microplate reader or HPLC-UV/LC-MS for quantification

Procedure:

-

Compound Preparation: Prepare stock solutions of the test compounds in DMSO (e.g., 10 mM).

-

Assay Plate Preparation:

-

Dispense the aqueous buffer into the wells of a 96-well filter plate (e.g., 190 µL).

-

Add a small volume of the DMSO stock solution to each well (e.g., 10 µL) to achieve the desired final concentration.

-

-

Incubation: Cover the plate and shake at room temperature for a defined period (e.g., 1.5-2 hours) to allow for precipitation to reach a steady state.

-

Filtration: Place the filter plate on a vacuum manifold with a collection plate underneath. Apply vacuum to filter the solutions and remove any precipitate.

-

Sample Analysis:

-

Transfer an aliquot of the filtrate from the collection plate to a UV analysis plate.

-

Dilute the samples if necessary (e.g., with acetonitrile).

-

Measure the absorbance at the compound's λmax using a microplate reader.

-

-

Quantification: Determine the concentration of the dissolved compound by comparing its absorbance to a standard calibration curve. The resulting concentration is the kinetic solubility.

Key Signaling Pathways Modulated by Tetrahydropyran Compounds

Novel tetrahydropyran derivatives have shown significant activity in modulating key signaling pathways implicated in cancer and other diseases. The following diagrams, generated using the DOT language, illustrate these pathways and the points of intervention for THP-containing inhibitors.

ATM-Dependent DNA Damage Response

Ataxia-Telangiectasia Mutated (ATM) kinase is a master regulator of the cellular response to DNA double-strand breaks (DSBs).[14][15][16][17][18] Tetrahydropyran-containing inhibitors, such as analogues of AZD0156, can block ATM activity, preventing downstream signaling that leads to cell cycle arrest and DNA repair, thereby sensitizing cancer cells to DNA-damaging agents.

FLT3 and AXL Signaling in Acute Myeloid Leukemia (AML)

Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are common in acute myeloid leukemia (AML) and are associated with poor prognosis.[19][20][21][22][23] The AXL receptor tyrosine kinase can contribute to resistance to FLT3 inhibitors. Tetrahydropyran-containing dual FLT3/AXL inhibitors, such as gilteritinib, can overcome this resistance.

Galectin-3 Signaling in Cancer and Fibrosis

Galectin-3 is a β-galactoside-binding lectin that is overexpressed in various cancers and fibrotic diseases. It is involved in cell growth, adhesion, and inflammation.[24][25][26][27][28] Novel tetrahydropyran-based thiodisaccharide mimics can act as potent galectin-3 inhibitors, blocking its pathological functions.

Conclusion

The tetrahydropyran scaffold continues to be a valuable component in the medicinal chemist's toolkit. Its favorable physicochemical properties, including reduced lipophilicity and the potential for hydrogen bonding, make it an attractive choice for the design of novel drug candidates with improved ADME profiles. The development of THP-containing compounds targeting key signaling pathways in cancer and fibrosis demonstrates the broad therapeutic potential of this versatile heterocycle. A thorough understanding and systematic evaluation of the physicochemical characteristics of novel tetrahydropyran derivatives, as outlined in this guide, are essential for advancing these promising molecules through the drug discovery and development pipeline.

References

- 1. Determination of Melting Point [wiredchemist.com]

- 2. Mel-Temp Melting Point Apparatus [orgchemboulder.com]

- 3. scribd.com [scribd.com]

- 4. nsmn1.uh.edu [nsmn1.uh.edu]

- 5. LogP / LogD shake-flask method [protocols.io]

- 6. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. researchgate.net [researchgate.net]

- 9. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 11. inventivapharma.com [inventivapharma.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 16. researchgate.net [researchgate.net]

- 17. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. DNA Damage Response (DDR) Pathway [sigmaaldrich.com]

- 19. researchgate.net [researchgate.net]

- 20. research.manchester.ac.uk [research.manchester.ac.uk]

- 21. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]

- 22. Inhibition of the receptor tyrosine kinase Axl impedes activation of the FLT3 internal tandem duplication in human acute myeloid leukemia: implications for Axl as a potential therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. books.rsc.org [books.rsc.org]

- 26. Development of Galectin-3 Targeting Drugs for Therapeutic Applications in Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Galectin-3 as a Next-Generation Biomarker for Detecting Early Stage of Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 28. academic.oup.com [academic.oup.com]

In Silico Analysis of (4-Phenyltetrahydro-2H-pyran-4-yl)methanamine: A Technical Guide for Drug Discovery Professionals

Abstract: This technical guide provides a comprehensive in silico evaluation of (4-Phenyltetrahydro-2H-pyran-4-yl)methanamine, a molecule with a scaffold of interest in medicinal chemistry. In the early stages of drug discovery, computational methods are essential for predicting the physicochemical properties, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles, and potential biological activities of novel compounds.[1][2][3] This approach saves significant time and resources by prioritizing candidates with favorable drug-like characteristics before committing to expensive experimental synthesis and testing.[4][5] This document outlines the predicted properties of this compound, provides detailed protocols for in silico analysis, and presents logical workflows for computational prediction.

Predicted Physicochemical Properties

The fundamental physicochemical properties of a compound are critical determinants of its pharmacokinetic behavior. The following properties for this compound have been calculated and are summarized below.

| Property | Predicted Value | Source |

| Molecular Formula | C12H17NO | [6] |

| Molecular Weight | 191.27 g/mol | - |

| Density | 1.0±0.1 g/cm³ | [6] |

| Boiling Point | 306.2±17.0 °C at 760 mmHg | [6] |

| Flash Point | 139.0±14.2 °C | [6] |

| Refractive Index | 1.532 | [6] |

| Topological Polar Surface Area (TPSA) | 35.25 Ų | [7][8] |

| LogP (octanol-water partition coefficient) | 1.13 - 2.5 (Predicted Range) | [7] |

| Hydrogen Bond Donors | 1 | [7][8] |

| Hydrogen Bond Acceptors | 2 | [7][8] |

| Rotatable Bonds | 2 | [7] |

Predicted ADMET Profile

The ADMET profile predicts the disposition of a drug compound in an organism, which is crucial for assessing its viability as a therapeutic agent.[2] In silico ADMET prediction is a key step in early drug development to flag potential liabilities.[1][5][9]

| ADMET Parameter | Predicted Outcome/Parameter to Evaluate | Significance in Drug Development |

| Absorption | High Gastrointestinal (GI) Absorption | Predicts the extent to which the drug is absorbed from the gut into the bloodstream. |

| Yes Blood-Brain Barrier (BBB) Permeant | Indicates if the compound can cross the BBB to act on central nervous system targets. | |

| Distribution | Volume of Distribution (Vd) | Describes the extent of a drug's distribution in body tissues versus plasma. |

| Plasma Protein Binding (PPB) | High binding can limit the amount of free drug available to act on its target.[5] | |

| Metabolism | Cytochrome P450 (CYP) Substrate/Inhibitor | Predicts interactions with major drug-metabolizing enzymes, a common source of drug-drug interactions. |

| Excretion | Renal/Hepatic Clearance | Indicates the primary route and rate of elimination from the body. |

| Toxicity | hERG Inhibition | Predicts the risk of cardiac toxicity, a major reason for drug failure. |

| Hepatotoxicity | Assesses the potential for drug-induced liver injury. | |

| Mutagenicity (Ames Test) | Predicts the likelihood of the compound being carcinogenic. | |

| LD50 (Lethal Dose, 50%) | Provides a quantitative measure of acute toxicity.[9] |

In Silico Experimental Protocols

Detailed methodologies for predicting the properties of this compound are outlined below. These protocols leverage widely available computational tools and techniques.

Protocol for ADMET and Physicochemical Property Prediction

This protocol describes the use of integrated web-based platforms for rapid screening.

-

Compound Input : Obtain the SMILES (Simplified Molecular Input Line Entry System) string or draw the structure of this compound using a chemical editor. The SMILES string is NCC1(CCOCC1)C2=CC=CC=C2.

-

Platform Selection : Utilize comprehensive, free web servers such as admetSAR 2.0 or SwissADME. These tools provide a broad range of predictions based on large, curated datasets.[4]

-

Property Calculation : Submit the compound structure to the selected platform. The server will calculate a wide array of descriptors and run them through various pre-built Quantitative Structure-Activity Relationship (QSAR) models.[2][10]

-

Data Compilation : Systematically collect the predicted values for key parameters, including those listed in the tables above (LogP, TPSA, BBB permeability, CYP inhibition, etc.).

-

Druglikeness Evaluation : Analyze the results against established rules, such as Lipinski's Rule of Five, to assess the compound's oral bioavailability potential.[11] This rule states that a drug is more likely to be orally bioavailable if it has: a molecular weight < 500 Daltons, a LogP < 5, < 5 hydrogen bond donors, and < 10 hydrogen bond acceptors.

-

Toxicity Assessment : Pay close attention to toxicity endpoint predictions, such as mutagenicity and hERG inhibition, as these can be critical "kill switches" for a drug candidate.[1][12]

Protocol for Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity.[13][14] The tetrahydropyran scaffold is found in inhibitors of targets like the TGF-β type I receptor (ALK5).[15][16] This protocol outlines a docking study against ALK5.

-

Target Preparation :

-

Download the 3D crystal structure of the target protein (e.g., ALK5) from the Protein Data Bank (PDB).

-

Using molecular modeling software (e.g., AutoDock Tools, PyMOL, Chimera), prepare the protein by removing water molecules, co-crystallized ligands, and any non-essential components.[17][18]

-

Add polar hydrogens and assign partial charges (e.g., Kollman charges) to the protein atoms. Save the prepared protein in the required format (e.g., .pdbqt for AutoDock).[19]

-

-

Ligand Preparation :

-

Generate a 3D conformation of this compound.

-

Assign partial charges (e.g., Gasteiger charges) and define the rotatable bonds.

-

Save the prepared ligand in the .pdbqt format.[17]

-

-

Binding Site Definition :

-

Identify the active site of the protein. This can be inferred from the position of a co-crystallized ligand or predicted using site-finding algorithms.

-

Define a "grid box" that encompasses this entire binding pocket. The grid box specifies the 3D space where the docking algorithm will search for binding poses.

-

-

Docking Simulation :

-

Run the docking algorithm (e.g., AutoDock Vina). The program will systematically sample different conformations and orientations of the ligand within the defined grid box.[13]

-

The software uses a scoring function to estimate the binding energy (affinity) for each pose.

-

-

Results Analysis :

-

Analyze the output file, which ranks the predicted poses by their binding scores. A lower binding energy value typically indicates a more favorable interaction.[13]

-

Visualize the top-ranked poses within the protein's active site to analyze key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking. This provides insight into the structural basis of binding.

-

Workflows and Logical Diagrams

Visual workflows are critical for understanding the sequence and logic of in silico prediction processes. The following diagrams were created using the Graphviz DOT language, adhering to the specified design constraints.

Caption: General workflow for in silico property prediction.

Caption: Step-by-step workflow for a molecular docking experiment.

Caption: Logical relationship between key ADMET properties.

References

- 1. pozescaf.com [pozescaf.com]

- 2. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]

- 5. mdpi.com [mdpi.com]

- 6. CAS # 116834-97-0, 1-(4-Phenyltetrahydro-2H-Pyran-4-Yl)Methanamine: more information. [ww.chemblink.com]

- 7. chemscene.com [chemscene.com]

- 8. chemscene.com [chemscene.com]

- 9. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. neovarsity.org [neovarsity.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 14. youtube.com [youtube.com]

- 15. Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. sites.ualberta.ca [sites.ualberta.ca]

- 19. Molecular Docking - An easy protocol [protocols.io]

Initial Toxicity Screening of Phenyltetrahydropyran Amines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyltetrahydropyran amines represent a class of heterocyclic compounds with potential applications in drug discovery due to their versatile structures. As with any novel chemical entity intended for therapeutic use, a thorough evaluation of their toxicological profile is a critical initial step in the drug development process. This guide provides an in-depth overview of the essential in vitro and in vivo assays recommended for the initial toxicity screening of phenyltetrahydropyran amines. The following sections detail the experimental protocols for key assays, discuss relevant toxicological signaling pathways, and provide a framework for the initial assessment of this chemical class.

Data Presentation

A comprehensive search of publicly available literature and toxicology databases did not yield specific quantitative toxicity data (e.g., IC50 or LD50 values) for the phenyltetrahydropyran amine class of compounds. This data gap highlights the novelty of this chemical scaffold and underscores the importance of conducting the screening assays detailed in this guide.

In the absence of specific data, it is prudent to consider the toxicological profiles of structurally related compounds, such as other substituted tetrahydropyrans and aromatic amines. Aromatic amines, as a class, are known to be associated with potential genotoxicity and carcinogenicity, often mediated through metabolic activation to reactive intermediates. Therefore, particular attention should be paid to the genotoxicity assessment of novel phenyltetrahydropyran amines.

The following tables are provided as templates for summarizing the quantitative data that will be generated from the experimental protocols described below.

Table 1: In Vitro Cytotoxicity Data

| Compound ID | Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) |

| Phenyltetrahydropyran Amine 1 | HepG2 | MTT | 24 | |

| Phenyltetrahydropyran Amine 1 | HEK293 | MTT | 24 | |

| Phenyltetrahydropyran Amine 2 | HepG2 | MTT | 24 | |

| Phenyltetrahydropyran Amine 2 | HEK293 | MTT | 24 | |

| ... | ... | ... | ... |

Table 2: In Vitro Genotoxicity Data (Ames Test)

| Compound ID | Salmonella Strain | Metabolic Activation (S9) | Result (Mutagenic/Non-mutagenic) | Revertant Colonies (Mean ± SD) |

| Phenyltetrahydropyran Amine 1 | TA98 | Without | ||

| Phenyltetrahydropyran Amine 1 | TA98 | With | ||

| Phenyltetrahydropyran Amine 1 | TA100 | Without | ||

| Phenyltetrahydropyran Amine 1 | TA100 | With | ||

| ... | ... | ... | ... |

Table 3: In Vitro hERG Channel Inhibition Data

| Compound ID | Assay Type | Temperature (°C) | IC50 (µM) |

| Phenyltetrahydropyran Amine 1 | Manual Patch Clamp | 37 | |

| Phenyltetrahydropyran Amine 2 | Manual Patch Clamp | 37 | |

| ... | ... | ... |

Table 4: In Vivo Acute Oral Toxicity Data

| Compound ID | Species/Strain | Sex | LD50 (mg/kg) (and 95% Confidence Interval) | Clinical Observations |

| Phenyltetrahydropyran Amine 1 | Sprague-Dawley Rat | Female | ||

| Phenyltetrahydropyran Amine 2 | Sprague-Dawley Rat | Female | ||

| ... | ... | ... | ... |

Experimental Protocols

The following are detailed methodologies for the key experiments recommended for the initial toxicity screening of phenyltetrahydropyran amines.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Phenyltetrahydropyran amine compounds

-

Human cell lines (e.g., HepG2 for liver toxicity, HEK293 for general cytotoxicity)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well clear, flat-bottom tissue culture plates

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Phosphate-buffered saline (PBS)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate.

-

Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the phenyltetrahydropyran amine compounds in the appropriate cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

-

Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

-

Mix thoroughly by pipetting up and down to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell viability).

-

In Vitro Genotoxicity Assay: Ames Test

The Ames test, or bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of chemical compounds. The test uses several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis. These strains are auxotrophs, meaning they require histidine for growth. The assay measures the ability of a test compound to cause mutations that result in a return to the "prototrophic" state, allowing the bacteria to grow on a histidine-free medium.

Materials:

-

Phenyltetrahydropyran amine compounds

-

Salmonella typhimurium strains (e.g., TA98 for frameshift mutagens, TA100 for base-pair substitution mutagens)

-

S9 fraction (a rat liver extract containing metabolic enzymes) and cofactor solution for metabolic activation

-

Minimal glucose agar plates

-

Top agar

-

Histidine/biotin solution

-

Positive controls (e.g., sodium azide for TA100 without S9, 2-aminoanthracene for TA98 with S9)

-

Negative control (vehicle)

Procedure:

-

Preparation:

-

Prepare overnight cultures of the Salmonella strains.

-

Prepare the test compound solutions at various concentrations.

-

-

Assay (Plate Incorporation Method):

-

To a sterile tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution, and either 0.5 mL of S9 mix or 0.5 mL of phosphate buffer (for the non-activation condition).

-

Incubate the mixture at 37°C for 20-30 minutes.

-

Add 2 mL of molten top agar (kept at 45°C) containing a trace amount of histidine and biotin to the tube.

-

Vortex briefly and pour the contents onto the surface of a minimal glucose agar plate.

-

Spread the top agar evenly and allow it to solidify.

-

-

Incubation:

-

Invert the plates and incubate them at 37°C for 48-72 hours.

-

-

Colony Counting:

-

Count the number of revertant colonies on each plate.

-

-

Data Analysis:

-